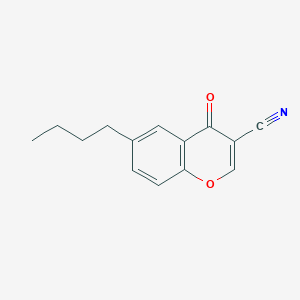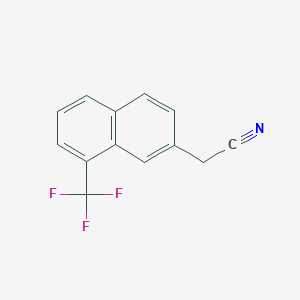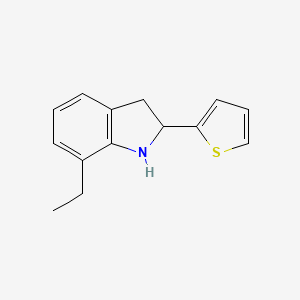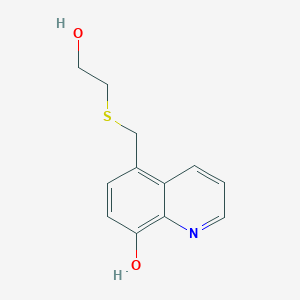
2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-ジメチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリミジンは、ジメチル基とジオキサボロラン部分で置換されたピリミジン環を特徴とする化学化合物です。
準備方法
合成経路と反応条件
2,4-ジメチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリミジンの合成は、通常、ピリミジン前駆体のボリル化を伴います。一般的な方法の1つは、鈴木・宮浦カップリング反応で、これはハロゲン化ピリミジンとボロン酸エステルとの反応を促進するためにパラジウム触媒を使用します。 反応条件には、しばしば炭酸カリウムなどの塩基、トルエンまたはエタノールなどの溶媒、80〜100°Cの温度範囲が含まれます .
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用される可能性がありますが、規模が大きくなります。プロセスは収率と純度を最適化するために設計され、しばしば連続フローリアクターを使用して、反応条件の一貫性を維持し、効率を向上させます。試薬の添加と生成物の単離のための自動システムの使用は、生産プロセスのスケーラビリティをさらに向上させることができます。
化学反応の分析
反応の種類
2,4-ジメチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリミジンは、次のようないくつかの種類の化学反応を起こします。
酸化: ボロン部分は、ボロン酸を形成するために酸化される可能性があります。
還元: ピリミジン環は、特定の条件下で還元される可能性があります。
置換: この化合物は、特にボロン中心で、求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 過酸化水素またはその他の酸化剤。
還元: 水素化リチウムアルミニウムまたはその他の還元剤。
置換: アミンまたはアルコールなどの求核剤で、しばしば塩基の存在下。
主な生成物
酸化: ボロン酸。
還元: 還元されたピリミジン誘導体。
置換: 使用される求核剤に応じて、さまざまな置換ピリミジン誘導体。
科学研究への応用
2,4-ジメチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリミジンは、科学研究でいくつかの応用があります。
化学: 複雑な有機分子の合成に不可欠な炭素-炭素結合を形成するためのクロスカップリング反応に使用される.
生物学: 医薬品を含む生物活性化合物の開発における潜在的な用途。
医学: 特に薬物候補の合成において、薬物発見と開発における役割が調査されています。
産業: 先進材料やファインケミカルの生産に使用されます。
科学的研究の応用
2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:
Biology: Potential use in the development of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of advanced materials and fine chemicals.
作用機序
2,4-ジメチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリミジンの作用機序は、主にクロスカップリング反応におけるボロン含有試薬としての役割を伴います。ボロン原子は、鈴木・宮浦カップリング反応を通じて炭素-炭素結合の形成を促進します。 パラジウム触媒はハロゲン化基質を活性化し、ボロン試薬が新しい炭素-炭素結合を形成することを可能にし、所望の生成物を生成します .
類似化合物との比較
類似化合物
2-フェニル-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン: ピリミジン環の代わりにフェニル基を持つ同様の構造.
3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン: ピリミジン環の代わりにピリジン環を持つ同様の構造.
独自性
2,4-ジメチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリミジンは、ピリミジン環における特定の置換パターンによって、反応性と起こり得る反応の種類に影響を与えるため、ユニークです。これは、他のボロン含有化合物がそれほど効果的ではない可能性のある特定の有機分子の合成に特に役立ちます。
特性
分子式 |
C12H19BN2O2 |
|---|---|
分子量 |
234.10 g/mol |
IUPAC名 |
2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C12H19BN2O2/c1-8-10(7-14-9(2)15-8)13-16-11(3,4)12(5,6)17-13/h7H,1-6H3 |
InChIキー |
JFMTXZKAWSJUFL-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11877125.png)








![1-(2,8-Dimethyl-3a,8-dihydro-1H-pyrazolo[1,5-b]indazol-3-yl)ethanone](/img/structure/B11877196.png)
![(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol](/img/structure/B11877204.png)


